molecular formula C18H21FN2O5S B4675552 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide

Cat. No. B4675552
M. Wt: 396.4 g/mol
InChI Key: HZTGKUHUGBCDDM-UHFFFAOYSA-N
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Description

The compound “1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals due to its ability to mimic the basic structure of many biological molecules . The molecule also contains a sulfonyl group attached to a fluorinated methoxyphenyl group, which could potentially increase its reactivity and make it useful in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and a fluorinated methoxyphenyl group . The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the sulfonyl group could potentially be replaced with other groups in a nucleophilic substitution reaction . The fluorinated methoxyphenyl group could also potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorinated methoxyphenyl group could potentially increase its lipophilicity, which could influence its solubility and distribution in the body .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

AKOS000432824 may serve as a potential reagent in Suzuki–Miyaura cross-coupling reactions. This type of reaction is pivotal in creating carbon-carbon bonds, which are foundational in organic synthesis and pharmaceutical drug development . The sulfonyl and carboxamide groups within AKOS000432824 could act as points of attachment for boron reagents, facilitating the coupling process.

Development of Glassy Gels

The compound’s structural features, such as the sulfonyl group , could be integral in the creation of glassy gels . These materials combine the properties of gels and glassy polymers, offering a unique blend of hardness and stretchability. AKOS000432824 could be used to modify the surface adhesion or the electrical conductivity of these gels.

Ocular Therapeutics

In the field of ocular therapeutics , AKOS000432824 might be explored for its efficacy in treating inflammatory ocular pathologies . The compound’s molecular structure suggests potential as a Janus Kinase inhibitor, which could be beneficial in conditions refractory to conventional treatments.

Chemical Education and Nomenclature

Lastly, AKOS000432824 can serve as an educational tool in chemical education , particularly in the teaching of complex nomenclature and structural analysis . Its intricate name and structure provide a practical example for students learning about the systematic naming of organic compounds and the identification of functional groups.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing fluorine can sometimes be hazardous due to the potential release of toxic fluorine gas .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S/c1-25-16-5-4-14(19)11-17(16)27(23,24)21-8-6-13(7-9-21)18(22)20-12-15-3-2-10-26-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTGKUHUGBCDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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